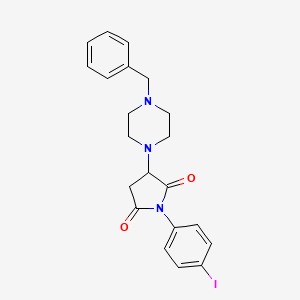
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP is a heterocyclic compound that consists of a piperazine ring, a pyrrolidinedione ring, and an iodophenyl group.
Mécanisme D'action
The mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors and the inhibition of enzymes. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to bind to the dopamine D2 receptor and modulate its activity, which may contribute to its potential as a treatment for schizophrenia and other psychiatric disorders. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which may contribute to its potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter receptors, inhibition of enzymes, and changes in gene expression. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its potential as a treatment for schizophrenia. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which may contribute to its potential as a treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for specific targets. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have high affinity for the dopamine D2 receptor and acetylcholinesterase, which makes it an attractive candidate for drug development. However, 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione also has some limitations, including its potential toxicity and lack of specificity for other targets. Further research is needed to fully understand the advantages and limitations of 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione for lab experiments.
Orientations Futures
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione, including the development of more specific and potent analogs, the investigation of its potential as a treatment for other diseases, and the exploration of its mechanism of action. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies, but further research is needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione and its potential as a modulator of neurotransmitter receptors and enzymes.
Applications De Recherche Scientifique
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been explored as a potential drug candidate for the treatment of various diseases, including schizophrenia, depression, and anxiety disorders. In neuroscience, 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been studied for its potential as a modulator of neurotransmitter receptors, such as the dopamine D2 receptor. In biochemistry, 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been investigated for its ability to inhibit enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Propriétés
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22IN3O2/c22-17-6-8-18(9-7-17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLBLLLQWKVAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B4885129.png)
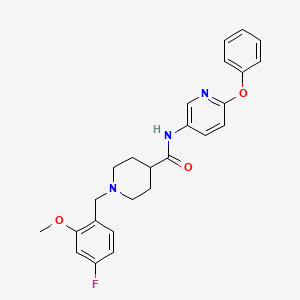
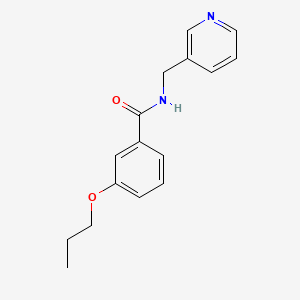
![ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4885143.png)
![3-chloro-N-cyclopentyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4885149.png)
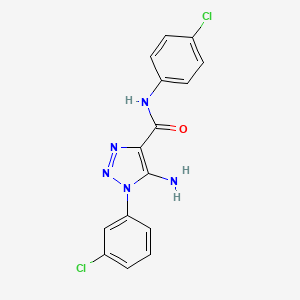
![4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B4885179.png)
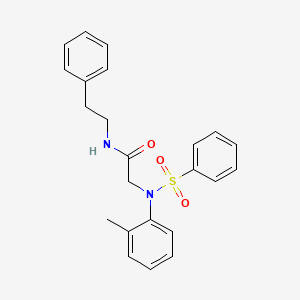
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4885194.png)
![1-(3-chlorophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885201.png)
![5-[3-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B4885220.png)

![2,2'-[(2,4-difluorobenzyl)imino]diethanol](/img/structure/B4885228.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4885232.png)